molecular formula C10H11Cl3 B14609541 Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- CAS No. 58085-75-9

Benzene, 1,2,4-trimethyl-5-(trichloromethyl)-

Cat. No.: B14609541
CAS No.: 58085-75-9
M. Wt: 237.5 g/mol
InChI Key: WKOHTUHEMKQCIE-UHFFFAOYSA-N
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Description

Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is an organic compound with the chemical formula C10H11Cl3. It is a derivative of benzene, characterized by the presence of three methyl groups and one trichloromethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbon family and is known for its distinct chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- typically involves the chlorination of 1,2,4-trimethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrially, Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can be produced by the catalytic chlorination of 1,2,4-trimethylbenzene. The process involves the use of a catalyst, such as ferric chloride (FeCl3), to enhance the reaction rate and yield. The reaction is conducted in a chlorination reactor, where the temperature and pressure are carefully controlled to optimize the production of the desired compound.

Types of Reactions:

    Oxidation: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can also undergo reduction reactions, where the trichloromethyl group can be reduced to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. For example, nitration of the compound can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of 1,2,4-trimethylbenzene.

    Substitution: Formation of nitro derivatives.

Scientific Research Applications

Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

    Benzene, 1,2,4-trimethyl-:

    Benzene, 1,2,5-trimethyl-: Another isomer of trimethylbenzene with different substitution patterns.

    Benzene, 1,3,5-trimethyl-:

Uniqueness: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its analogs.

Properties

CAS No.

58085-75-9

Molecular Formula

C10H11Cl3

Molecular Weight

237.5 g/mol

IUPAC Name

1,2,4-trimethyl-5-(trichloromethyl)benzene

InChI

InChI=1S/C10H11Cl3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3

InChI Key

WKOHTUHEMKQCIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(Cl)(Cl)Cl)C

Origin of Product

United States

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